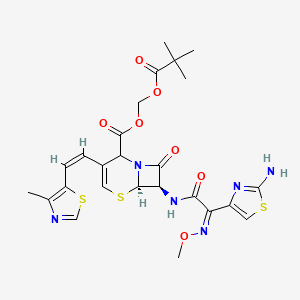

Delta2-Cefditoren Pivoxil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .

Molecular Structure Analysis

The molecular formula of this compound is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .

Chemical Reactions Analysis

Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .

Physical and Chemical Properties Analysis

Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Behandlung von Pneumonie

Cefditoren Pivoxil, die aktive Form von Delta2-Cefditoren Pivoxil, zeigt eine hohe antimikrobielle Aktivität gegen Streptococcus pneumoniae . Es wurde festgestellt, dass es eine gute therapeutische Wirksamkeit gegen akute Pneumonie durch S. pneumoniae . Das Medikament ist in den zugelassenen Dosen bei Erwachsenen und Kindern wirksam .

Pharmakokinetische/pharmakodynamische (PK/PD)-Profile

Die PK/PD-Eigenschaften von Cefditoren Pivoxil wurden umfassend untersucht. In einer Studie wurde festgestellt, dass sowohl f AUC 24 /MIC als auch f C max /MIC gut mit der bakteriziden Wirksamkeit korrelierten .

Behandlung von Infektionen der Atemwege

Cefditoren Pivoxil wird weltweit zur Behandlung verschiedener Infektionskrankheiten wie Infektionen der Atemwege eingesetzt . Es hat ein breites Spektrum an antibakterieller Aktivität gegen gramnegative Bakterien, darunter Haemophilus influenzae, Moraxella catarrhalis und Klebsiella pneumoniae .

Behandlung von Mittelohrentzündungen

Mittelohrentzündung, eine Infektion des Mittelohrs, kann auch mit Cefditoren Pivoxil behandelt werden . Seine Sicherheit bei Kindern ist gut belegt .

Behandlung von Hautinfektionen

Cefditoren Pivoxil ist wirksam bei der Behandlung von unkomplizierten Hautinfektionen . Es hat antibakterielle Aktivität gegen grampositive Bakterien, darunter Streptococcus pyogenes und Staphylococcus aureus

Wirkmechanismus

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Subcellular Localization

As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

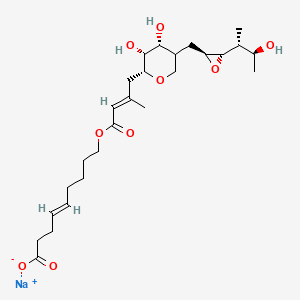

![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)